molecular formula C12H15N3 B13715758 1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole

1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole

Cat. No.: B13715758
M. Wt: 201.27 g/mol
InChI Key: SHTKADRYSXKBDY-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of isopropyl, methyl, and phenyl substituents at positions 1, 3, and 5, respectively. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with carboxylic acids, followed by cyclization with amidines . This one-pot approach is efficient and allows for the parallel synthesis of various triazole derivatives. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives .

Scientific Research Applications

1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. Triazoles often inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-methyl-5-phenyl-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C12H15N3/c1-9(2)15-12(13-10(3)14-15)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

SHTKADRYSXKBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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